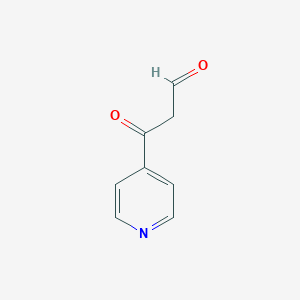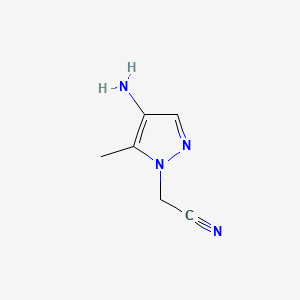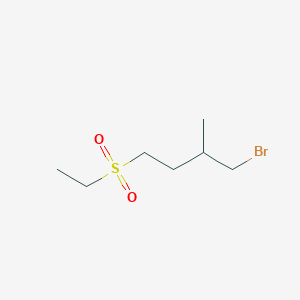
1-Bromo-4-(ethylsulfonyl)-2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(ethylsulfonyl)-2-methylbutane is an organic compound with the molecular formula C7H15BrO2S. It is a brominated alkyl sulfone, which is characterized by the presence of a bromine atom, an ethylsulfonyl group, and a methyl group attached to a butane backbone. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-(ethylsulfonyl)-2-methylbutane can be synthesized through several methods. One common approach involves the bromination of 4-(ethylsulfonyl)-2-methylbutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(ethylsulfonyl)-2-methylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethylsulfonyl group can be further oxidized to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol are employed.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the ethylsulfonyl group.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Sulfone derivatives are formed.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(ethylsulfonyl)-2-methylbutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the preparation of specialty polymers and materials with unique properties.
Chemical Biology: The compound is employed in the study of biological systems and the development of biochemical probes.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(ethylsulfonyl)-2-methylbutane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The ethylsulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: Similar in structure but with a benzene ring instead of a butane backbone.
1-Bromo-4-(ethylsulfonyl)benzene: Similar but with a benzene ring and an ethylsulfonyl group.
1-Bromo-4-(methylsulfonyl)-2-methoxybenzene: Similar but with a methoxy group attached to the benzene ring.
Uniqueness
1-Bromo-4-(ethylsulfonyl)-2-methylbutane is unique due to its specific combination of functional groups and its butane backbone, which imparts distinct chemical reactivity and physical properties compared to its aromatic counterparts.
Eigenschaften
Molekularformel |
C7H15BrO2S |
|---|---|
Molekulargewicht |
243.16 g/mol |
IUPAC-Name |
1-bromo-4-ethylsulfonyl-2-methylbutane |
InChI |
InChI=1S/C7H15BrO2S/c1-3-11(9,10)5-4-7(2)6-8/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
KUDCFLUUVRLRAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CCC(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


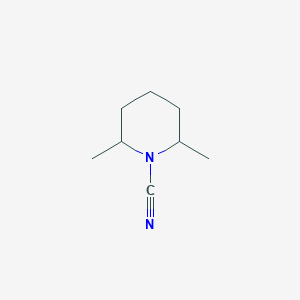


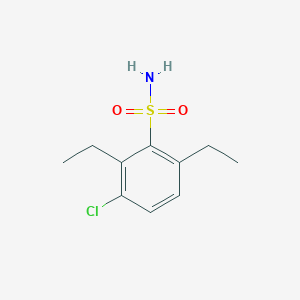
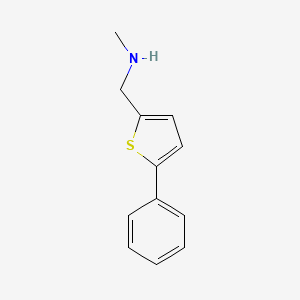
![4-[(Piperidin-1-yl)methyl]piperidin-4-ol](/img/structure/B15326362.png)
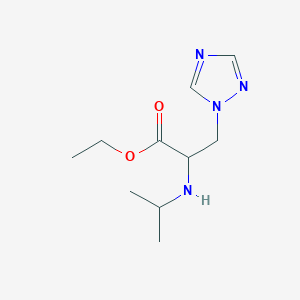

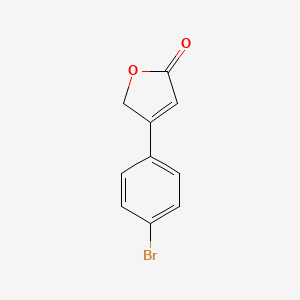

![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)
